8-Fluoro-2-(trifluoromethyl)quinazoline
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Overview
Description
8-Fluoro-2-(trifluoromethyl)quinazoline is a fluorinated quinazoline derivative. Quinazolines are nitrogen-containing heterocyclic compounds known for their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-(trifluoromethyl)quinazoline typically involves the introduction of fluorine atoms into the quinazoline core. Common synthetic methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline ring.
Ultrasound-promoted reaction: This method uses ultrasonic waves to enhance reaction rates and yields.
Phase-transfer catalysis reaction: This involves the transfer of a reactant from one phase into another where the reaction occurs.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic methods, optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups into the quinazoline core .
Scientific Research Applications
8-Fluoro-2-(trifluoromethyl)quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. The fluorine atoms enhance its binding affinity and stability, making it a potent compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolines: These compounds also contain fluorine atoms and exhibit similar biological activities.
Other Quinazoline Derivatives: Compounds like 2-aryl quinazolines and tetracyclic isoindolo[1,2-a]-quinazoline.
Uniqueness
8-Fluoro-2-(trifluoromethyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
Properties
CAS No. |
1260822-46-5 |
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Molecular Formula |
C9H4F4N2 |
Molecular Weight |
216.13 g/mol |
IUPAC Name |
8-fluoro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H4F4N2/c10-6-3-1-2-5-4-14-8(9(11,12)13)15-7(5)6/h1-4H |
InChI Key |
QDMFVXVDSHJAAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)F)C(F)(F)F |
Origin of Product |
United States |
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